1,1,2-Trimethylcyclohexane basic physical and chemical properties
1,1,2-Trimethylcyclohexane basic physical and chemical properties
An In-depth Technical Guide to 1,1,2-Trimethylcyclohexane
Introduction
1,1,2-Trimethylcyclohexane is a saturated alicyclic hydrocarbon with the chemical formula C9H18.[1][2] As a substituted cyclohexane (B81311), it is a nonpolar organic compound found as a component in petroleum and is a product of the thermal cracking of kerosene.[1] This document provides a comprehensive overview of its fundamental physical and chemical properties, experimental characterization protocols, and structural information relevant to researchers in chemistry and drug development. It is classified as a flammable liquid and may cause irritation upon overexposure.[3][4]
Physical and Chemical Properties
1,1,2-Trimethylcyclohexane is a colorless liquid under standard conditions.[3][4] Like other alkanes, it is nonpolar, making it insoluble in water but soluble in nonpolar organic solvents.[5][6][7] Its density is less than that of water.[1][5][8] The reactivity of 1,1,2-trimethylcyclohexane is characteristic of alkanes; it is relatively unreactive with strong acids, bases, and oxidizing agents but will undergo combustion and can react with halogens under UV light.[6]
Data Presentation: Physicochemical Properties
The quantitative physical and chemical properties of 1,1,2-Trimethylcyclohexane are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1,1,2-Trimethylcyclohexane | [3] |
| CAS Number | 7094-26-0 | [1][2] |
| Molecular Formula | C9H18 | [1][2][3] |
| Molecular Weight | 126.24 g/mol | [1][3][9] |
| Appearance | Liquid | [3][4] |
| Density | 0.765 g/cm³ | [1] |
| Boiling Point | 145.2 °C (at 760 mmHg) | [1] |
| Melting Point | -29 °C | [1] |
| Flash Point | 25.2 °C | [1] |
| Vapor Pressure | 6.19 mmHg (at 25 °C) | [1] |
| Refractive Index | 1.4359 | [1] |
| LogP (Octanol-Water Partition Coeff.) | 3.22 - 4.1 | [1][9] |
| Hydrogen Bond Donor Count | 0 | [1][9] |
| Hydrogen Bond Acceptor Count | 0 | [1][9] |
Experimental Protocols
The characterization and quantification of 1,1,2-trimethylcyclohexane rely on standard analytical techniques used for volatile organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for identifying and quantifying 1,1,2-trimethylcyclohexane in complex mixtures like petroleum products.[10][11]
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Objective: To separate 1,1,2-trimethylcyclohexane from a sample matrix and confirm its identity and purity based on its retention time and mass spectrum.
-
Methodology:
-
Sample Preparation: The sample is diluted in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase (e.g., a non-polar polysiloxane) that separates compounds based on their boiling points and affinities.[12] Elution order generally follows the boiling points of the analytes.[12]
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Detection (MS): As components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint. The NIST Chemistry WebBook provides reference mass spectrum data for 1,1,2-trimethylcyclohexane.[2]
-
Quantification: The area under the chromatographic peak is proportional to the amount of the compound present.[12] Calibration with a known standard is used for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the precise molecular structure.
-
Objective: To confirm the carbon-hydrogen framework of 1,1,2-trimethylcyclohexane.
-
Methodology:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl3). Tetramethylsilane (TMS) may be added as an internal standard.
-
¹H NMR: This technique provides information about the number of different types of protons and their neighboring environments.[13] For 1,1,2-trimethylcyclohexane, one would expect multiple signals corresponding to the chemically distinct protons of the three methyl groups and the cyclohexane ring.
-
¹³C NMR: This provides information on the number of chemically non-equivalent carbon atoms.[14] The spectrum of 1,1,2-trimethylcyclohexane would show distinct signals for the methyl carbons and the carbons of the cyclohexane ring. Spectral databases like SpectraBase contain reference NMR data for this compound.[3]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present.
-
Objective: To confirm the alkane nature of the molecule.
-
Methodology:
-
Sample Preparation: A drop of the neat liquid is placed between two salt (NaCl or KBr) plates.
-
Analysis: The sample is exposed to infrared radiation. For an alkane like 1,1,2-trimethylcyclohexane, the spectrum is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450-1375 cm⁻¹. The NIST Chemistry WebBook holds reference IR spectra for this compound.[15]
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Visualizations
Logical Relationship of Properties
The following diagram illustrates the relationship between the molecular structure of 1,1,2-trimethylcyclohexane and its resulting physicochemical properties.
Caption: Figure 1: Structure-Property Relationships.
Experimental Workflow for Characterization
This diagram outlines a typical workflow for the isolation and structural identification of 1,1,2-trimethylcyclohexane from a complex mixture.
References
- 1. 1,1,2-Trimethylcyclohexane|lookchem [lookchem.com]
- 2. Cyclohexane, 1,1,2-trimethyl- [webbook.nist.gov]
- 3. 1,1,2-Trimethylcyclohexane | C9H18 | CID 35363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,2-Trimethylcyclohexane - Hazardous Agents | Haz-Map [haz-map.com]
- 5. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. physical properties of alkanes [unacademy.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 9. (2S)-1,1,2-trimethylcyclohexane | C9H18 | CID 21675879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Spectroscopy [chemedx.org]
- 15. Cyclohexane, 1,1,2-trimethyl- [webbook.nist.gov]
